7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Preparation Methods
The synthesis of 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. For example, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine include other pyrrolo[3,2-b]pyridine derivatives such as:
- 1-methyl-1H-pyrrolo[3,2-b]pyridine
- 7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 7-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3 |
InChI Key |
VTDRYVVPBJRLPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC=CC(=C21)Br |
Origin of Product |
United States |
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